1-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines a chromen moiety with a piperidine ring, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromen derivative, which is then reacted with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
1-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The chromen moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory and antioxidant activities. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: This compound shares the chromen core but differs in its functional groups, leading to different biological activities.
4-Oxo-3-phenyl-4H-chromen-7-yl acetate: Another similar compound with variations in its functional groups, affecting its reactivity and applications.
7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: This compound has a similar chromen structure but with different substituents, resulting in unique properties and uses.
Uniqueness
1-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is unique due to its combination of a chromen moiety with a piperidine ring. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[2-(4-oxo-3-phenylchromen-7-yl)oxyethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c24-23(27)17-8-10-25(11-9-17)12-13-28-18-6-7-19-21(14-18)29-15-20(22(19)26)16-4-2-1-3-5-16/h1-7,14-15,17H,8-13H2,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZPLBKHQZRWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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